molecular formula C19H15N3O5D6 B602482 Isradipine d6 CAS No. 1261398-97-3

Isradipine d6

Cat. No. B602482
M. Wt: 377.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Isradipine d6 is the deuterium labeled Isradipine . It is an orally active L-type calcium channel blocker . As a powerful peripheral vasodilator, it is a dihydropyridine calcium antagonist with selective actions on the heart as well as the peripheral circulation .


Molecular Structure Analysis

Isradipine d6 is chemically described as 3,5-Pyridinedicarboxylic acid, 4- (4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-, methyl 1-methylethyl ester . Its molecular weight is 377.42 and its formula is C19H15D6N3O5 .


Physical And Chemical Properties Analysis

Isradipine d6 is a yellow, fine crystalline powder which is odorless or has a faint characteristic odor . It is practically insoluble in water (<10 mg/L at 37ºC), but is soluble in ethanol and freely soluble in acetone, chloroform and methylene chloride .

Scientific Research Applications

Neuroprotective Effects in Parkinson’s Disease

Isradipine, a dihydropyridine calcium channel inhibitor, has shown neuroprotective effects in animal models of Parkinson’s Disease (PD). However, its efficacy in humans was not established in a phase 3 clinical trial. The study aimed to model isradipine’s plasma pharmacokinetics in trial participants and investigate associations between drug exposure and PD progression measures (Venuto et al., 2021).

Use in Treatment of Hypertension

Isradipine is an effective first-line monotherapeutic agent in treating hypertension, regardless of patient age or race. It has been safe and well-tolerated in clinical trials, without significant adverse effects on cardiac conduction, lipid profiles, carbohydrate tolerance, or renal function (Vidt, 1990).

Therapeutic Role in Cardiovascular Disease

Isradipine is a potent coronary, cerebral, and peripheral vasodilator with minimal cardiodepressant activity. It has been effective as monotherapy or in combination for treating mild to moderate hypertension and shows potential in treating chronic stable angina and congestive heart failure (Fitton & Benfield, 1990).

Transdermal Drug Delivery Systems

Studies have developed matrix-type controlled transdermal drug delivery systems for Isradipine, offering an alternative route for hypertension treatment. Such systems have shown satisfactory physicochemical characteristics and effectiveness in drug release and permeation (Tirunagari et al., 2010).

Mitigating Mitochondrial Oxidant Stress

Isradipine treatment in mice demonstrated a reduction in cytosolic Ca2+ oscillations in SNc DA neurons and a decrease in mitochondrial oxidant stress. This suggests its potential in reducing vulnerability to mitochondrial and autophagic stress in Parkinson’s disease (Guzmán et al., 2018).

Hypertension Treatment in Pregnancy

Isradipine has been studied for its effects in treating hypertensive disorders in pregnancy, showing effectiveness in lowering maternal mean arterial blood pressure without adverse effects on the fetus or maternal renal and liver function (Wide‐Swensson et al., 1995).

Pharmacodynamic and Pharmacokinetic Properties

Isradipine’s pharmacodynamic and pharmacokinetic properties have been extensively studied, showing its effectiveness and safety in various therapeutic uses, particularly in cardiovascular diseases (McFarthing & Simuni, 2019).

Safety And Hazards

Isradipine d6, like its parent compound Isradipine, should be handled with care. Avoid dust formation and breathing vapors, mist or gas . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water and get emergency medical help immediately .

properties

CAS RN

1261398-97-3

Product Name

Isradipine d6

Molecular Formula

C19H15N3O5D6

Molecular Weight

377.43

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

75695-93-1 (unlabelled)

tag

Isradipine

Origin of Product

United States

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